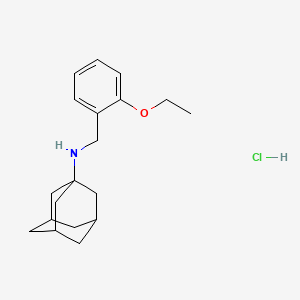

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of adamantane derivatives, including Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride, typically involves the construction of the adamantane framework through various synthetic routes. One common method is the total synthesis approach, which involves the formation of the tricyclic adamantane structure from simpler precursors . Another method involves ring expansion or contraction reactions of corresponding adamantane homologues . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as formic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane derivatives with functional groups like hydroxyl or carbonyl groups .

Applications De Recherche Scientifique

The adamantane structure is known for its biological significance, particularly in the development of antiviral agents. Compounds derived from adamantane have been utilized in treating influenza A virus infections and exhibit properties as NMDA receptor antagonists, which are relevant in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Antiviral Properties

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride has shown promise as a potential antiviral agent. Its structural features may contribute to inhibiting viral replication by targeting specific viral proteins or pathways. For instance, derivatives of adamantane have been documented to possess antiviral activities against various strains of influenza due to their ability to interfere with viral uncoating processes .

Neuroprotective Effects

Research indicates that compounds with an adamantane backbone can act as neuroprotective agents. The mechanism often involves modulation of glutamate receptors, which play a crucial role in neuronal signaling and survival . The unique structure of adamantanamines allows them to penetrate the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and applications of adamantanamine derivatives, including this compound.

- Pharmacological Evaluation : A study evaluated various adamantane derivatives for their antiviral activities and found that modifications to the amine group significantly affected their binding affinities to viral proteins. The introduction of bulky groups like ethoxybenzyl improved their metabolic stability and reduced toxicity profiles .

- Structure-Activity Relationship Studies : Research focused on the structure-activity relationship of adamantane derivatives demonstrated that specific substitutions at the benzyl position could enhance selectivity towards sigma receptors, which are implicated in various neurological disorders . This finding suggests that this compound could be optimized for better therapeutic outcomes.

- In Vivo Studies : In vivo studies have shown that compounds similar to this compound exhibit significant neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight the potential for developing new treatments based on this compound class .

Mécanisme D'action

The mechanism of action of Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral applications, adamantane derivatives can inhibit viral replication by targeting viral proteins .

Comparaison Avec Des Composés Similaires

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride can be compared with other adamantane derivatives, such as 1,2-dehydroadamantane and 1,3-dehydroadamantane . These compounds share a similar adamantane core structure but differ in their functional groups and reactivity. The unique combination of the adamantane moiety with the 2-ethoxybenzylamine group in this compound provides distinct properties and applications, making it a valuable compound in research and industrial settings .

Activité Biologique

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is a compound characterized by its unique adamantane structure combined with an ethoxybenzyl moiety. This combination results in distinct biological activities that have been explored through various studies. The following sections detail the synthesis, pharmacological evaluations, and biological activities of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that allow for the precise control over the compound's structure and purity. The molecular formula is C19H28ClNO with a molecular weight of approximately 321.89 g/mol. The adamantane structure contributes to the compound's rigidity and stability, while the ethoxybenzyl group enhances its functional properties, potentially influencing its biological activity.

Pharmacological Evaluations

Recent studies have highlighted the biological activities associated with adamantane derivatives, including:

Biological Activity Data

Case Studies and Research Findings

- Trypanocidal Activity : Research indicated that adamantane derivatives could have trypanocidal effects. In one study, specific compounds were tested against cultured T. brucei, showing promising results in inhibiting parasite growth .

- Inhibition of 11β-HSD Isoforms : Although not directly related to this compound, studies on similar compounds indicated that certain adamantane derivatives could inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which are relevant in metabolic diseases such as obesity and diabetes .

- General Biological Activity : The unique structural features of this compound may allow it to interact effectively with various enzymes and receptors, making it a candidate for further biochemical research and potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.ClH/c1-2-21-18-6-4-3-5-17(18)13-20-19-10-14-7-15(11-19)9-16(8-14)12-19;/h3-6,14-16,20H,2,7-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPWWDTUHHVBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.